molecular formula C16H15ClN2O4 B15016538 2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15016538
M. Wt: 334.75 g/mol
InChI Key: AYGXNJDRUOTOAM-GIJQJNRQSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a chemical compound known for its applications in various scientific research fields It is characterized by its molecular formula C16H15ClN2O4 and a molecular weight of 33475 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of 2-(4-chlorophenoxy)acetohydrazide: This intermediate is prepared by reacting 4-chlorophenoxyacetic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-hydroxy-5-methoxybenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetohydrazide
  • 2-hydroxy-5-methoxybenzaldehyde
  • 4-chlorophenoxyacetic acid

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a methoxyphenyl group makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2O4/c1-22-14-6-7-15(20)11(8-14)9-18-19-16(21)10-23-13-4-2-12(17)3-5-13/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

AYGXNJDRUOTOAM-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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